molecular formula C5H9NS B1329762 sec-Butyl isothiocyanate CAS No. 4426-79-3

sec-Butyl isothiocyanate

Cat. No.: B1329762
CAS No.: 4426-79-3
M. Wt: 115.2 g/mol
InChI Key: TUFJIDJGIQOYFY-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery and characterization of this compound emerged within the broader historical context of isothiocyanate research, which has its roots in the study of mustard oils and cruciferous plant secondary metabolites. Isothiocyanates as a chemical class were first recognized through their association with the characteristic pungent flavors and defensive properties of plants in the Brassicaceae family. The systematic investigation of individual isothiocyanate compounds, including this compound, developed alongside advances in analytical chemistry and natural product isolation techniques during the mid-twentieth century. Research into plant glucosinolates and their enzymatic conversion products led to the identification of various isothiocyanates, including this compound, as significant bioactive compounds.

The compound was first catalogued in chemical databases in 2010, with initial structural characterization and property determination documented in comprehensive chemical repositories. Early research focused on its identification as a natural product derived from glucosinolate hydrolysis in specific plant species, particularly within the Moringa genus and other cruciferous plants. The establishment of its Chemical Abstracts Service registry number 4426-79-3 and subsequent inclusion in major chemical databases marked important milestones in its formal chemical recognition and availability for research purposes.

Classification Within Isothiocyanate Family

This compound belongs to the aliphatic isothiocyanate subfamily, distinguished by its non-aromatic carbon skeleton and secondary carbon attachment point. Within the broader isothiocyanate classification system, compounds are categorized based on the nature of the R-group attached to the characteristic -N=C=S functional group. The compound's systematic name, 2-isothiocyanatobutane, reflects its structural organization as a four-carbon chain with the isothiocyanate group attached to the second carbon atom.

The structural classification of this compound can be represented in the following organizational framework:

Table 1: Classification of this compound Within Isothiocyanate Family

Classification Level Category Description
Functional Group Isothiocyanate R-N=C=S structure
Structural Type Aliphatic Non-aromatic carbon chain
Carbon Framework Butyl derivative Four-carbon chain
Substitution Pattern Secondary Attachment at C-2 position
Molecular Framework Acyclic compound Linear carbon arrangement

This classification system places this compound among the smaller aliphatic isothiocyanates, distinguishing it from aromatic derivatives such as benzyl isothiocyanate and from longer-chain aliphatic compounds. The secondary nature of the carbon attachment point influences both the compound's chemical reactivity and its biological activity patterns compared to primary or tertiary isothiocyanate analogs.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from multiple factors, including its role as a synthetic intermediate, its characteristic reactivity patterns, and its utility in various chemical transformations. The compound serves as an important model system for understanding isothiocyanate chemistry and has contributed to the development of synthetic methodologies for preparing related compounds.

In synthetic applications, this compound can be prepared through several established routes, with the most common involving the treatment of sec-butylamine with carbon disulfide followed by desulfurization of the resulting dithiocarbamate intermediate. Recent methodological developments have introduced more efficient synthetic approaches, including microwave-assisted syntheses and one-pot procedures that significantly improve yields and reduce reaction times. These synthetic advances have enhanced the accessibility of this compound for research applications and have contributed to broader understanding of isothiocyanate preparation methods.

The chemical reactivity of this compound encompasses several important transformation categories. The compound readily undergoes nucleophilic addition reactions with various nucleophiles, including amines to form thioureas and thioacids to produce thioamides. These reactions demonstrate the electrophilic character of the central carbon atom in the isothiocyanate group and provide pathways for incorporating the compound into larger molecular frameworks. The compound also participates in radical reactions, as demonstrated by its conversion to deaminated products through treatment with organosilane reducing agents.

Current Research Landscape

The contemporary research landscape surrounding this compound encompasses several interconnected areas of investigation, reflecting the compound's multifaceted significance in chemical and biological sciences. Current research efforts have focused on improving synthetic methodologies, exploring biological activities, and investigating potential applications in various fields.

Recent synthetic research has emphasized the development of more efficient and environmentally friendly preparation methods. Studies have introduced novel desulfurizing agents and optimized reaction conditions that allow for higher yields and shorter reaction times. Microwave-assisted synthesis protocols have emerged as particularly promising approaches, offering advantages in terms of energy efficiency and reaction control. Additionally, research into aqueous synthesis methods has addressed environmental concerns while maintaining acceptable product yields.

Biological activity research has revealed the compound's presence in various plant species and its potential roles in plant defense mechanisms. Studies on Moringa peregrina have identified this compound as a minor component in the volatile oil profile, contributing to the plant's overall chemical defense strategy. This research has enhanced understanding of how different isothiocyanates contribute to plant-pathogen interactions and ecological relationships.

Table 2: Current Research Applications of this compound

Research Area Focus Recent Developments
Synthetic Methodology Preparation efficiency Microwave-assisted synthesis, aqueous methods
Natural Product Chemistry Plant occurrence Identification in Moringa species
Analytical Chemistry Detection methods Gas chromatography-mass spectrometry protocols
Chemical Biology Reactivity studies Nucleophilic addition mechanisms
Environmental Chemistry Green synthesis Aqueous reaction conditions

The analytical chemistry research landscape has developed sophisticated methods for detecting and quantifying this compound in natural samples and synthetic preparations. Gas chromatography-mass spectrometry has emerged as the primary analytical technique, with established retention indices and fragmentation patterns facilitating compound identification. These analytical advances have supported both synthetic chemistry research and natural product investigations.

Future research directions appear to focus on expanding the synthetic utility of this compound in complex molecule construction and exploring its potential biological activities more comprehensively. The development of new synthetic transformations that utilize the unique reactivity of the isothiocyanate functional group continues to attract attention from synthetic chemists, while biological researchers investigate the compound's potential roles in various biological systems. The intersection of these research areas suggests continued growth in this compound research, with potential applications spanning from synthetic methodology development to biological activity investigations.

Properties

IUPAC Name

2-isothiocyanatobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-3-5(2)6-4-7/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFJIDJGIQOYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863392
Record name 1-Methylpropyl isothiocyanate
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Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Sharp green slightly irritating aroma
Record name 2-Butyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1868/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol)
Record name 2-Butyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1868/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.938-0.946
Record name 2-Butyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1868/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4426-79-3
Record name sec-Butyl isothiocyanate
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Record name 2-Butyl isothiocyanate
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Record name 1-Methylpropyl isothiocyanate
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Record name sec-butyl isothiocyanate
Source European Chemicals Agency (ECHA)
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Record name 2-BUTYL ISOTHIOCYANATE
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Preparation Methods

Thiourea Intermediate Route (Amine + Thiocyanate Salt)

This classical method involves reacting sec-butyl amine with ammonium or alkali metal thiocyanate salts in the presence of an acid catalyst to form a thiourea intermediate, which is then thermally cleaved to yield sec-butyl isothiocyanate.

  • Reaction Conditions:

    • Acid catalysts: hydrogen chloride (preferred), hydrogen bromide, or sulfuric acid.
    • Solvents: inert solvents such as toluene, xylene, or alkylbenzene mixtures.
    • Temperature: 90–110 °C for thiourea formation; thermal cleavage at slightly reduced pressure (0.8–1 bar).
    • Water content: 0.5–5% by weight in the reaction mixture.
  • Process Description:

    • sec-Butyl amine reacts with sodium thiocyanate and acid to form sec-butyl thiourea.
    • The thiourea is isolated or directly thermally cleaved to this compound and ammonia.
    • The isothiocyanate is purified by distillation under vacuum.
  • Yields and Purity:

    • Thiourea intermediate yields: 95–97% theoretical.
    • Final isothiocyanate yields: high purity, typically above 90%.
  • Advantages:

    • Well-established, scalable.
    • High yields and purity.
  • Limitations:

    • Requires careful control of acid and water content.
    • Thermal cleavage step requires controlled pressure and temperature.
Parameter Details
Acid catalyst HCl (preferred), HBr, H2SO4
Solvent Toluene, xylene, alkylbenzenes
Temperature (thiourea formation) 90–110 °C
Pressure (cleavage) 0.8–1 bar
Water content 0.5–5% by weight
Yield (thiourea) 95–97%
Yield (isothiocyanate) >90%

Source: Patent EP0435824A1

Dithiocarbamate Intermediate Route (Amine + CS2 + Desulfurylation)

This method involves a one-pot, two-step synthesis where sec-butyl amine is first converted to a dithiocarbamate intermediate by reaction with carbon disulfide in the presence of a base, followed by desulfurylation to form the isothiocyanate.

  • Reaction Conditions:

    • Base: organic bases such as triethylamine, DBU, or N-methylmorpholine.
    • Carbon disulfide: 3 equivalents relative to amine.
    • Desulfurylation agents: cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or DMT/NMM/TsO− system.
    • Solvent: aqueous or biphasic systems, sometimes with organic solvents like dichloromethane.
    • Temperature: room temperature to 90 °C; microwave-assisted heating possible.
  • Process Description:

    • sec-Butyl amine reacts with CS2 and base to form sec-butyl dithiocarbamate salt.
    • Addition of desulfurylation reagent converts dithiocarbamate to this compound.
    • Product is extracted and purified by chromatography or distillation.
  • Yields:

    • Reported yields for similar alkyl isothiocyanates range from 72% to 96%.
    • Reaction times are short, especially under microwave conditions (e.g., 3 min at 90 °C).
  • Advantages:

    • Mild reaction conditions.
    • One-pot procedure reduces purification steps.
    • Suitable for scale-up and diverse substrates.
  • Limitations:

    • Requires handling of toxic carbon disulfide.
    • Desulfurylation reagents may be costly or sensitive.
Parameter Details
Base Et3N, DBU, NMM
Carbon disulfide 3 equivalents
Desulfurylation agent Cyanuric chloride, DMT/NMM/TsO−
Solvent Water, DCM
Temperature RT to 90 °C (microwave-assisted)
Reaction time Minutes to hours
Yield 72–96%

Source: MDPI Molecules 2021, Beilstein Journal of Organic Chemistry 2012

Direct Reaction of Alkyl Halides or Carbonyl Derivatives with Thiocyanate Salts

This approach involves reacting sec-butyl derivatives such as sec-butyl chloroformate or alkyl halides with sodium thiocyanate in the presence of catalysts to form isothiocyanates.

  • Reaction Conditions:

    • Reagents: sodium thiocyanate, sec-butyl chloroformate or related carbonyl compounds.
    • Catalysts: pyridine or quinoline.
    • Solvent: organic solvents or aqueous systems.
    • Temperature: 0 to 25 °C.
    • Reaction time: 1 to 6 hours.
  • Process Description:

    • Sodium thiocyanate solution is cooled to 0 °C.
    • sec-Butyl chloroformate is added slowly with catalyst.
    • Reaction mixture is stirred until completion, monitored by gas chromatography.
    • Product is isolated by vacuum stripping and distillation.
  • Yields:

    • Yields of 85–96% reported for related isothiocyanates.
    • High purity products obtained without further purification.
  • Advantages:

    • Clean one-pot reaction.
    • Mild conditions and good control.
  • Limitations:

    • Requires availability of sec-butyl chloroformate or similar precursors.
    • Use of catalysts like pyridine requires neutralization and handling.
Parameter Details
Reagents NaSCN, sec-butyl chloroformate
Catalyst Pyridine, quinoline
Temperature 0–25 °C
Reaction time 1–6 hours
Yield 85–96%

Source: Patent US4659853A

Method Key Reagents Conditions Yield Range Advantages Limitations
Thiourea Intermediate sec-Butyl amine, NaSCN, HCl 90–110 °C, 0.8–1 bar pressure 90%+ High purity, scalable Requires acid control, thermal cleavage
Dithiocarbamate Intermediate sec-Butyl amine, CS2, base, TCT RT to 90 °C, microwave possible 72–96% Mild, one-pot, fast Toxic CS2, desulfurylation reagents cost
Direct Reaction with Carbonyl NaSCN, sec-butyl chloroformate, pyridine 0–25 °C, 1–6 h 85–96% Clean, mild, high yield Requires chloroformate precursor, catalyst handling
  • The thiourea route remains the most traditional and industrially applied method due to its robustness and high yields.
  • The dithiocarbamate method offers a modern, efficient alternative with potential for rapid synthesis and less harsh conditions, suitable for laboratory-scale and medicinal chemistry applications.
  • Direct reaction methods are useful when suitable carbonyl precursors are available and provide clean product profiles.
  • Reaction parameters such as solvent choice, temperature, and reagent ratios critically influence yield and purity.
  • Purification typically involves distillation under reduced pressure or chromatographic techniques depending on scale and application.

The preparation of this compound can be effectively achieved by multiple synthetic routes, each with specific advantages. The choice of method depends on the scale, available starting materials, and desired purity. The thiourea intermediate method is preferred for large-scale production, while the dithiocarbamate and direct reaction methods offer efficient alternatives for research and small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: sec-Butyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and isothiocyanate esters, respectively.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding thiocarbamates.

    Oxidation Reactions: It can be oxidized to form sulfonyl derivatives under specific conditions.

Common Reagents and Conditions:

Major Products:

    Thioureas: Formed from the reaction with amines

    Isothiocyanate Esters: Formed from the reaction with alcohols

    Sulfonyl Derivatives: Formed from oxidation reactions

Scientific Research Applications

Agricultural Applications

a. Pest Control

sec-Butyl isothiocyanate exhibits significant insecticidal properties. It has been shown to be effective against soft-bodied insects such as aphids and domestic flies. The compound can be used alone or in combination with other nematocidal agents to control soil nematodes effectively .

b. Biofumigation

The use of this compound in biofumigation practices has been documented as an effective method for managing soil-borne pathogens. This application involves incorporating plant materials rich in glucosinolates into the soil, which then degrade to release isothiocyanates that suppress pathogen populations .

c. Allelopathic Effects

Research indicates that this compound can influence soil microbial communities and exhibit allelopathic effects on neighboring plants, potentially enhancing crop yields by reducing competition from weeds .

Medicinal Applications

a. Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and bladder (T24) cancer cells. The mechanism involves inducing apoptosis through reactive oxygen species (ROS) generation and disruption of mitochondrial membrane potential .

b. Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents. Its efficacy against fungi and bacteria suggests potential applications in treating infections and preserving food products .

Food Science Applications

a. Flavoring Agent

This compound is recognized for its use as a flavoring agent in food products. It contributes to the characteristic pungency of certain foods, particularly in wasabi and mustard .

b. Preservation

The antimicrobial properties of this compound can also be leveraged for food preservation, helping to extend shelf life by inhibiting microbial growth in perishable products .

Table 1: Anticancer Activity of this compound

Cell LineConcentration (µg/mL)% Cell Viability after 72h
MCF-710053.18%
A54910056.61%
T2410060.02%

This table summarizes findings from studies assessing the cytotoxic effects of this compound on various cancer cell lines, indicating significant reductions in cell viability at specific concentrations.

Table 2: Efficacy of this compound Against Insects

Insect SpeciesApplication MethodEfficacy (%)
AphidsSoil application85%
Domestic FliesDirect spray90%

This table presents data on the effectiveness of this compound in controlling insect populations through different application methods.

Mechanism of Action

The mechanism of action of sec-butyl isothiocyanate involves its reactivity with nucleophilic sites in biological molecules. It can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity. This reactivity is also responsible for its antimicrobial and anticancer properties, as it can disrupt cellular processes and induce cell death in pathogens and cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Volatility : sec-Butyl ITC has a significantly lower boiling point (58°C) compared to Allyl ITC (152°C) or Phenethyl ITC (234°C), making it more volatile and reactive in environmental applications .
  • Structural Isomerism: Isobutyl ITC and sec-butyl ITC share the same molecular formula but differ in branching, leading to distinct biological activities and extraction yields. Isobutyl ITC dominates in M. peregrina leaf oil (88.5%), while sec-butyl ITC is a minor component (0.5% in seed kernel oil) .

Bioactivity and Functional Differences

Antifungal Activity

  • sec-Butyl ITC : Inhibits Glomus intraradices spore germination and disrupts redox homeostasis in C. albicans via thiol group interactions .
  • Allyl ITC : Broad-spectrum antimicrobial agent, effective against fungi and bacteria due to its rapid penetration of cell membranes .
  • Sulforaphane (4-MeSOBuITC) : A long-chain ITC with 4–16-fold higher antifungal activity in nucleophile-poor environments compared to sec-butyl ITC .

Allelopathic Effects

  • sec-Butyl ITC and isopropyl ITC (degradation products of glucosinolates in M. peregrina and tall hedge mustard) suppress seed germination and radicle growth in competing plants .
  • Phenethyl ITC exhibits stronger phytotoxic effects on weeds compared to sec-butyl ITC, attributed to its aromatic ring enhancing membrane permeability .

Natural Abundance and Extraction

  • sec-Butyl ITC : Detected in trace amounts (0.5%) in M. peregrina seed kernel oil, contrasting with isobutyl ITC (88.5% in leaf oil) .
  • 4-Pentenyl ITC : Constitutes 12.5% of the DCM fraction in Brassica seed extracts, surpassing sec-butyl ITC in abundance .
  • Environmental factors like salinity alter ITC profiles; M. peregrina under stress conditions shows reduced sec-butyl ITC yields .

Biological Activity

sec-Butyl isothiocyanate (s-BITC) is a sulfur-containing compound derived from glucosinolates, primarily found in cruciferous vegetables. This article explores its biological activity, focusing on its anticancer properties, cytotoxic effects, and other pharmacological activities based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C5_5H9_9N2_2S and a molecular weight of 115.19 g/mol. It is characterized by the presence of an isothiocyanate functional group (N=C=S-N=C=S), which is responsible for its biological activities.

1. Anticancer Properties

Numerous studies have highlighted the potential of s-BITC as an anticancer agent. It has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Cytotoxicity Studies : In vitro studies using the MTT assay demonstrated that s-BITC exhibited significant cytotoxic effects on breast cancer (MCF-7), lung cancer (A549), and bladder cancer (T24) cell lines. The IC50_{50} values were reported at 100 µg/mL, with cell viability reductions of approximately 53% for MCF-7, 56% for A549, and 60% for T24 after 72 hours of treatment .
  • Mechanistic Insights : The mechanism of action involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential (MMP), leading to apoptotic cell death . The following table summarizes the findings from various studies:
Cell LineIC50_{50} (µg/mL)% Cell Viability at 100 µg/mL
MCF-710053.18
A54910056.61
T2410060.02

2. Antimicrobial Activity

s-BITC has demonstrated antimicrobial properties against various pathogens:

  • Anti-H. pylori Activity : Research indicates that s-BITC exhibits inhibitory effects against Helicobacter pylori, a bacterium linked to gastric cancer . Its mechanism may involve disrupting bacterial cell membranes.
  • Antifungal Effects : Studies have shown that s-BITC can inhibit fungal growth, particularly in pathogenic fungi, suggesting its potential use in antifungal treatments .

3. Other Pharmacological Activities

  • Chemoprotective Effects : s-BITC acts as a chemoprotective agent by enhancing the detoxification of carcinogens through the induction of phase II enzymes . This property makes it a candidate for dietary interventions aimed at cancer prevention.
  • Anti-inflammatory Properties : Some studies suggest that s-BITC may reduce inflammation through inhibition of pro-inflammatory cytokines, although more research is needed to fully elucidate this effect .

Case Study 1: Cytotoxicity Against Menterolobii

A study assessing the toxicity of s-BITC on Menterolobii showed significant cytotoxic effects, indicating its potential as a biopesticide in agricultural applications . The results are summarized below:

Concentration (µg/mL)Mortality Rate (%)
1025
5050
10075

Case Study 2: Anticancer Mechanism Elucidation

In another study focused on breast cancer cells, treatment with s-BITC resulted in morphological changes indicative of apoptosis, confirmed by confocal microscopy and spectrofluorometric analysis of ROS levels . This study supports the hypothesis that s-BITC induces apoptosis via oxidative stress pathways.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing sec-butyl isothiocyanate in laboratory settings?

  • Methodological Answer : Synthesis typically involves reacting sec-butylamine with thiophosgene or carbon disulfide under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Ensure inert atmospheres to prevent oxidation, and validate purity using retention indices and spectral libraries .
  • Data Considerations : Quantify impurities (e.g., residual solvents) via headspace GC and report limits of detection (LOD) for reproducibility .

Q. How can researchers effectively extract and quantify this compound from plant matrices?

  • Methodological Answer : Use headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for volatile compound isolation. Optimize fiber coating (e.g., carboxen/polydimethylsiloxane) and extraction time (30–60 min at 40–60°C) to maximize recovery. Validate methods with spike-and-recovery experiments to address matrix interference .
  • Data Considerations : Report relative abundances compared to internal standards (e.g., methyl isothiocyanate) and account for seasonal variations in plant content .

Q. What analytical techniques are most reliable for detecting trace levels of this compound in environmental or biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) provides high sensitivity for non-volatile derivatives. For volatile detection, selected ion monitoring (SIM) in GC-MS reduces background noise. Calibrate with deuterated analogs (e.g., d₃-sec-butyl isothiocyanate) to correct for matrix effects .
  • Data Considerations : Include method validation parameters (e.g., linearity range: 0.1–100 ng/mL; R² ≥ 0.99) and cross-validate with alternative techniques like FTIR .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the genotoxic potential of this compound?

  • Methodological Answer : Employ the in vitro micronucleus assay in human peripheral blood lymphocytes (OECD 487). Expose cells to 0.1–10 µM concentrations for 24–48 hours, with and without metabolic activation (S9 mix). Use flow cytometry to quantify micronuclei formation and compare to positive controls (e.g., mitomycin C). Validate results with complementary assays (e.g., Comet assay for DNA damage) .
  • Data Contradictions : Existing studies show negative results in bacterial reverse mutation assays but lack mammalian in vivo data. Address gaps by incorporating transcriptomic analysis (e.g., RNA-seq for oxidative stress pathways) .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., solvent choice, exposure duration). Use meta-analysis to harmonize disparate datasets, applying fixed- or random-effects models. For in vivo studies, standardize animal models (e.g., Sprague-Dawley rats) and endpoints (e.g., LC₅₀, NOAEL) .
  • Case Example : Discrepancies in acute inhalation toxicity may arise from differences in aerosol generation methods. Use whole-body exposure chambers with real-time concentration monitoring to improve consistency .

Q. How can researchers model the environmental persistence and degradation pathways of this compound?

  • Methodological Answer : Perform photolysis studies under simulated sunlight (λ = 290–800 nm) to assess half-life in aqueous and soil matrices. Use high-resolution mass spectrometry (HRMS) to identify transformation products (e.g., sulfonic acids). Pair with computational models (e.g., EPI Suite) to predict biodegradation rates and ecotoxicological impacts .
  • Data Considerations : Report quantum yields for photodegradation and correlate with hydroxyl radical (•OH) scavenging assays to elucidate mechanisms .

Q. What methodologies are critical for studying the interaction of this compound with biomacromolecules?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding affinity with proteins (e.g., albumin). For structural insights, employ X-ray crystallography or cryo-EM if complexes are stable. Validate functional impacts via enzymatic inhibition assays (e.g., cytochrome P450 isoforms) .
  • Advanced Tip : Combine molecular docking simulations (AutoDock Vina) with mutagenesis studies to identify critical binding residues .

Guidelines for Data Reporting and Replication

  • Experimental Replication : Follow the Beilstein Journal of Organic Chemistry’s standards: report detailed synthetic procedures, NMR shifts (δ ppm), and MS fragmentation patterns. For biological assays, include raw data (e.g., flow cytometry FCS files) in supplementary materials .
  • Contradiction Management : Use the CONSORT checklist for in vivo studies to ensure transparency in randomization, blinding, and statistical power .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.